molecular formula C10H8N2O2 B12927536 6-Phenyl-1,2-dihydropyridazine-3,4-dione CAS No. 139262-30-9

6-Phenyl-1,2-dihydropyridazine-3,4-dione

Cat. No.: B12927536
CAS No.: 139262-30-9
M. Wt: 188.18 g/mol
InChI Key: IUAFFDZGUPECCF-UHFFFAOYSA-N
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Description

4-Hydroxy-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a hydroxyl group at position 4 and a phenyl group at position 6 makes this compound unique. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-phenylpyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired compound. The reaction typically requires refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of 4-Hydroxy-6-phenylpyridazin-3(2H)-one may involve optimized versions of laboratory synthesis methods. Large-scale production often requires careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-phenylpyridazin-3(2H)-one.

    Reduction: Formation of 4-hydroxy-6-phenyl-1,2-dihydropyridazin-3(2H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridazine ring play crucial roles in its binding to enzymes or receptors. This interaction can modulate biological processes, leading to its observed effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-phenylpyridazin-3(2H)-one
  • 6-Hydroxy-4-phenylpyridazin-3(2H)-one
  • 4-Hydroxy-6-methylpyridazin-3(2H)-one

Uniqueness

4-Hydroxy-6-phenylpyridazin-3(2H)-one is unique due to the specific positioning of the hydroxyl and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-phenyl-1,2-dihydropyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-8(11-12-10(9)14)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAFFDZGUPECCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398961
Record name 6-phenyl-1,2-dihydropyridazine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139262-30-9
Record name 6-phenyl-1,2-dihydropyridazine-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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